molecular formula C22H20ClN3 B2501475 N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine CAS No. 618404-75-4

N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine

Cat. No. B2501475
CAS RN: 618404-75-4
M. Wt: 361.87
InChI Key: JZBLQUIOBAZQEG-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine, also known as Xanomeline, is a muscarinic receptor agonist that has been studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .

Anti-inflammatory Activity

Indole derivatives have shown significant anti-inflammatory activities . For instance, certain compounds containing the indole nucleus have demonstrated anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with standard drugs like indomethacin and celecoxib .

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . They have been used in the development of new therapeutic agents for the treatment of various types of cancer .

Anti-HIV Activity

Indole derivatives have also been reported to possess anti-HIV activities . They have been used in the development of new therapeutic agents for the treatment of HIV .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . They have been used in the development of new therapeutic agents for the treatment of diseases caused by oxidative stress .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activities . They have been used in the development of new therapeutic agents for the treatment of various microbial infections .

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . They have been used in the development of new therapeutic agents for the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activities . They have been used in the development of new therapeutic agents for the treatment of diabetes .

properties

IUPAC Name

N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3/c1-14-6-5-9-20(24-14)26-22(16-10-12-17(23)13-11-16)21-15(2)25-19-8-4-3-7-18(19)21/h3-13,22,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBLQUIOBAZQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]-6-methylpyridin-2-amine

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